2-(3-Piperidyl)ethanol hydrochloride

Description

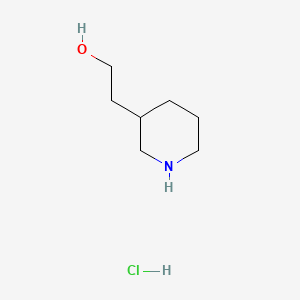

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-5-3-7-2-1-4-8-6-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWLRMLPKPPHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679091 | |

| Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16780-04-4 | |

| Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-3-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Piperidyl)ethanol hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(3-Piperidyl)ethanol Hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a piperidine derivative, it belongs to a class of compounds that are fundamental structural motifs in a vast array of FDA-approved drugs.[1] The molecule's structure, featuring a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain, offers versatile points for chemical modification. This makes it a valuable intermediate in the synthesis of complex molecules, particularly as a key component in the development of nicotinic acetylcholine receptor ligands.[2] These ligands are instrumental in creating drugs that target neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[2]

This technical guide provides a comprehensive examination of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, handling, and analytical methodologies. The content herein is structured to explain the causality behind experimental choices, ensuring a deep and practical understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. This compound is a chiral molecule, typically supplied as a racemate unless a specific stereoisomer is synthesized. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, a critical attribute for many pharmaceutical applications.[3]

| Property | Value | Source(s) |

| CAS Number | 16780-04-4 | [4][5] |

| Molecular Formula | C₇H₁₆ClNO | [2][5] |

| Molecular Weight | 165.66 g/mol | [2][5] |

| IUPAC Name | 2-(piperidin-3-yl)ethanol;hydrochloride | N/A |

| Synonyms | 3-Piperidineethanol hydrochloride | [6] |

| Appearance | White to off-white solid (Typical) | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3] | [3] |

| Storage | Room temperature, dry, under inert atmosphere. | [2][7] |

Synthesis and Purification

The most direct and atom-economical pathway to synthesizing piperidine derivatives is through the catalytic hydrogenation of their corresponding pyridine precursors.[1] This methodology is the industrial standard for producing this compound from its aromatic analog, 2-(3-pyridyl)ethanol.

Synthetic Pathway Overview

The synthesis is a two-stage process: first, the preparation of the 2-(3-pyridyl)ethanol precursor, and second, the catalytic hydrogenation of the pyridine ring to yield the final piperidine product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Buy 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | 1220035-76-6 [smolecule.com]

- 4. This compound | 16780-04-4 [chemicalbook.com]

- 5. 16780-04-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 3-Piperidineethanol, hydrochloride (1:1), (3S)- CAS#: 2126878-37-1 [m.chemicalbook.com]

- 7. 16780-04-4|this compound|BLD Pharm [bldpharm.com]

2-(3-Piperidyl)ethanol hydrochloride molecular structure and weight

An In-depth Technical Guide to 2-(3-Piperidyl)ethanol Hydrochloride: Molecular Structure, Properties, and Synthetic Applications

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring substituted at the 3-position with a hydroxyethyl group, provides a valuable scaffold for the synthesis of a wide array of biologically active molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to various synthetic transformations and pharmaceutical formulations. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of this compound, with a focus on its role as a synthetic intermediate.

Molecular Structure and Weight

The chemical structure of this compound consists of a saturated six-membered nitrogen-containing ring (piperidine) where a 2-hydroxyethyl group is attached to the carbon atom at the 3-position. The nitrogen atom of the piperidine ring is protonated and associated with a chloride ion.

The key structural details are:

The presence of a chiral center at the 3-position of the piperidine ring means that 2-(3-Piperidyl)ethanol can exist as a racemic mixture or as individual enantiomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its free base form, 2-(3-Piperidyl)ethanol, is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Notes |

| Molecular Formula | C7H16ClNO | For the hydrochloride salt.[1][2] |

| Molecular Weight | 165.66 g/mol | For the hydrochloride salt.[1][2] |

| Appearance | White to off-white solid | As is typical for many hydrochloride salts of organic amines. |

| Solubility | Soluble in water | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, which is a common strategy for improving the handling of amine-containing compounds.[3] |

| Hazard | Irritant | Appropriate personal protective equipment should be used during handling.[2] |

Synthesis and Chemical Reactivity

2-(3-Piperidyl)ethanol is typically synthesized via the catalytic hydrogenation of its aromatic precursor, 2-(3-pyridinyl)ethanol. The piperidine ring is a common motif in many pharmaceuticals, and its derivatives are often prepared by the reduction of the corresponding pyridine precursors.[4]

A general synthetic route involves:

-

Preparation of 2-(3-Pyridinyl)ethanol: This precursor can be synthesized by the reduction of (3-pyridinyl)acetic acid hydrochloride using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).[5]

-

Catalytic Hydrogenation: The resulting 2-(3-pyridinyl)ethanol is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. Various catalysts can be employed for this transformation, including platinum oxide, palladium on carbon, or rhodium-based catalysts.[6][7]

-

Formation of the Hydrochloride Salt: The final step involves treating the 2-(3-piperidyl)ethanol free base with hydrochloric acid to form the stable and more easily handled hydrochloride salt.

The primary alcohol and the secondary amine of the piperidine ring are the main sites of chemical reactivity, allowing for a wide range of derivatizations. The hydroxyl group can be converted to other functional groups or used in esterification and etherification reactions. The secondary amine can be N-alkylated or N-acylated to introduce further diversity.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound. Key analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum to confirm the molecular structure of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O or CD₃OD)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in about 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the expected chemical shift range for all protons (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons for each resonance and analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons in the molecule.

Caption: Workflow for structural confirmation via ¹H NMR spectroscopy.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a common structural feature in many approved drugs and drug candidates, often contributing to favorable pharmacokinetic properties and interactions with biological targets.[4] For example, derivatives of piperidine are found in medications targeting the central nervous system, such as antipsychotics and analgesics.[4][9]

The bifunctional nature of this compound (containing both a nucleophilic secondary amine and a primary alcohol) allows for its incorporation into larger molecular frameworks through various synthetic strategies.

Caption: Synthetic pathway and utility of 2-(3-Piperidyl)ethanol HCl.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined molecular structure and versatile reactivity make it an important tool for medicinal chemists. A thorough understanding of its physicochemical properties and a robust analytical characterization are essential for its effective use in research and development.

References

- ChemicalBook. (2025-07-16). This compound | 16780-04-4.

- PrepChem.com. Synthesis of 2-(3-Pyridinyl)ethanol.

- ChemicalBook. This compound(16780-04-4) 1H NMR spectrum.

- Smolecule. (2023-08-16). 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride.

- Alfa Chemistry. CAS 786684-21-7 (S)-2-(Hydroxyethyl)piperidine hydrochloride.

- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- Matrix Scientific. 16780-04-4 Cas No. | this compound.

- PubChem. 2-(2,3-Diphenylpiperidin-1-YL)ethanol hydrochloride | C19H24ClNO.

- National Institutes of Health. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.

- PubChem. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144.

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2-Piperidineethanol.

- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.

- PubChem. N-Piperidinoethanol | C7H15NO | CID 18232.

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

- 1. This compound | 16780-04-4 [chemicalbook.com]

- 2. 16780-04-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Buy 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | 1220035-76-6 [smolecule.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(16780-04-4) 1H NMR spectrum [chemicalbook.com]

- 9. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacological Profile of 2-(3-Piperidyl)ethanol hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(3-Piperidyl)ethanol hydrochloride (CAS No: 16780-04-4). While not a therapeutic agent in itself, this compound serves as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, particularly those targeting neurological disorders. This document elucidates its chemical properties, plausible synthetic routes, and, most critically, its inferred pharmacological significance based on its utility in the development of nicotinic acetylcholine receptor (nAChR) ligands and nootropic compounds. We will explore the mechanistic rationale for its use in medicinal chemistry, supported by an examination of the structure-activity relationships of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics for cognitive and neurodegenerative diseases.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in modern medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its prevalence is not coincidental; the piperidine moiety often imparts favorable physicochemical and pharmacokinetic properties to a molecule.[3] These include improved metabolic stability, modulation of lipophilicity and aqueous solubility, and the ability to adopt conformations that optimize interactions with biological targets.[3] this compound emerges from this context as a valuable building block, offering a chiral center and a modifiable hydroxyl group that are instrumental in creating diverse libraries of neurologically active compounds.[4]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its application in drug synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 16780-04-4 | [4][5][6] |

| Molecular Formula | C₇H₁₆ClNO | [4][6] |

| Molecular Weight | 165.66 g/mol | [4][6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water (predicted due to hydrochloride salt) | General knowledge |

| Storage | Room temperature, dry conditions | [4] |

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are proprietary or found within broader patent literature, a plausible and commonly employed synthetic strategy involves the reduction of a pyridine precursor.

General Synthetic Pathway

The synthesis likely proceeds via a two-step process:

-

Formation of the Pyridine Precursor: Synthesis of 2-(3-pyridyl)ethanol from a suitable starting material like 3-pyridineacetic acid.

-

Heterocyclic Ring Reduction: Catalytic hydrogenation of the pyridine ring of 2-(3-pyridyl)ethanol to yield the piperidine ring of 2-(3-Piperidyl)ethanol.

The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, a standard procedure to enhance aqueous solubility and stability.[7]

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation (Illustrative)

The following is an illustrative protocol for the reduction of a pyridine ring to a piperidine, a key transformation in the synthesis of the title compound.

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with the pyridine precursor (e.g., 2-(3-pyridyl)ethanol) and a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Catalyst Addition: A hydrogenation catalyst, such as platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al₂O₃), is added to the mixture. The choice of catalyst can influence the stereoselectivity of the reaction.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-500 psi). The reaction mixture is agitated and may be heated to accelerate the reaction.

-

Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude piperidine product.

-

Purification and Salt Formation: The crude product is purified by chromatography or crystallization. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

Pharmacological Profile: A Gateway to Neurological Therapeutics

Direct pharmacological data for this compound is scarce, as it is primarily used as a synthetic intermediate. However, its pharmacological relevance can be inferred from the biological activities of the compounds synthesized from it.

Inferred Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The most significant application of this compound is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[4] nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[8] They play crucial roles in cognitive processes such as learning, memory, and attention.[9] Dysfunction of the cholinergic system, including nAChRs, is a hallmark of several neurological disorders, most notably Alzheimer's disease.[10]

The two primary nAChR subtypes targeted for cognitive enhancement are:

-

α4β2 nAChRs: The most abundant subtype in the brain, with a high affinity for nicotine. Partial agonists at this receptor have shown promise in improving cognitive function.[9]

-

α7 nAChRs: Homomeric receptors that are also implicated in cognitive processes and neuroprotection.[8]

The structure of this compound provides a scaffold that can be elaborated to create molecules with high affinity and selectivity for these nAChR subtypes. The piperidine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine.

Caption: Inferred mechanism of action for nAChR ligands derived from 2-(3-Piperidyl)ethanol HCl.

Role in the Development of Nootropic Agents

Nootropics, or "smart drugs," are compounds that enhance cognitive function.[11] this compound is also utilized in the synthesis of novel nootropic agents.[4] The structural features of this compound are amenable to the creation of molecules that can modulate various neurotransmitter systems involved in cognition, beyond just the cholinergic system. For instance, derivatives could potentially interact with dopaminergic or serotonergic pathways, which are also implicated in learning and memory.[7]

In Vitro and In Vivo Assessment: A Hypothetical Workflow

To characterize the pharmacological profile of a novel compound derived from this compound, a tiered experimental approach is necessary.

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of the compound for various nAChR subtypes (and other relevant receptors), radioligand binding assays are employed. These experiments quantify the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand.

-

Functional Assays: To assess whether a compound is an agonist, antagonist, or allosteric modulator, functional assays are conducted. This can be done using techniques like two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the target receptor, or by measuring calcium influx in cell lines expressing the receptor. These assays provide data on potency (EC₅₀ or IC₅₀) and efficacy.

-

In Vitro Toxicology: Initial safety assessment is performed using cell-based assays to evaluate cytotoxicity, mitochondrial toxicity, and potential for causing an allergic response.[12]

Caption: A typical in vitro workflow for pharmacological characterization.

In Vivo Studies

-

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of a promising compound is determined in animal models (typically rodents). This involves administering the compound and measuring its concentration in plasma and various tissues over time. The effects of co-administration with substances like ethanol on pharmacokinetics may also be investigated.[13]

-

Pharmacodynamic (PD) and Efficacy Studies: To assess the in vivo effects on cognition, animal models of learning and memory are used. Common behavioral tests include the Morris water maze, passive avoidance test, and novel object recognition test.[14][15] In these studies, the compound's ability to reverse cognitive deficits induced by amnesic agents like scopolamine is often evaluated.

-

In Vivo Toxicology: Preliminary toxicological studies in animals are conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicity.[12]

Safety and Toxicology

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related piperidine compounds are classified as irritants and may cause skin and eye irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. Its value lies not in its own biological activity, but in the versatile and pharmacologically relevant scaffold it provides. As a key intermediate for the synthesis of nicotinic acetylcholine receptor ligands and nootropic agents, it represents a critical starting point for the discovery of novel treatments for a range of debilitating neurological and psychiatric disorders. A thorough understanding of its properties and its role in the synthesis of more complex molecules is essential for any researcher working in this domain.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

- Caccia, S., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 36(15), 2134-2141. [Link]

- Gündisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011).

- Rezvani, A. H., et al. (2009).

- Manetti, D., et al. (2015). Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235. Bioorganic & Medicinal Chemistry Letters, 25(8), 1700-1704. [Link]

- Ghelardini, C., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Bioorganic & Medicinal Chemistry, 25(6), 1795-1803. [Link]

- ResearchGate. (n.d.). Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235.

- MySkinRecipes. (n.d.). This compound.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- ResearchGate. (n.d.). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models.

- Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115655. [Link]

- Wieprzkowiak, E., et al. (2023). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 28(15), 5721. [Link]

- PubChem. (n.d.). Piracetam.

- Wallace, T. L., & Bertrand, D. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of Cognitive Neuroscience, 25(10), 1625-1642. [Link]

- GBA Group. (n.d.). In vitro and in vivo toxicology.

- Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

- Chen, Z., et al. (2004). In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats. Pharmaceutical Research, 21(6), 996-999. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. This compound [myskinrecipes.com]

- 5. 16780-04-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 16780-04-4 [chemicalbook.com]

- 7. Buy 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | 1220035-76-6 [smolecule.com]

- 8. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gba-group.com [gba-group.com]

- 13. In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential mechanism of action for 3-substituted piperidines

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-Substituted Piperidines

Executive Summary

The 3-substituted piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for a diverse range of centrally active therapeutic agents. Its conformational flexibility and the stereochemical possibilities at the C3 position allow for precise orientation of substituents, enabling high-affinity and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the potential mechanisms of action for this class of compounds, focusing on four primary target families: monoamine transporters, opioid receptors, sigma receptors, and acetylcholinesterase. As a Senior Application Scientist, my objective is to not only present the established mechanisms but to provide the causal logic behind the experimental workflows required to rigorously characterize a novel 3-substituted piperidine derivative. The protocols described herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.

Interaction with Monoamine Transporters: The Dopamine Transporter (DAT) Paradigm

A prominent mechanism of action for many 3-substituted piperidines is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT).[1][2][3] These compounds can act as potent dopamine reuptake inhibitors (DRIs), increasing the extracellular concentration of dopamine in the synaptic cleft and thereby enhancing dopaminergic neurotransmission.[4][5] This activity is central to the therapeutic effects of drugs for conditions like ADHD and depression, but also underlies the abuse potential of certain psychostimulants.

Unraveling the Mechanism: Binding vs. Function

Characterizing a compound's action at DAT requires a two-pronged approach: assessing its physical affinity for the transporter (binding) and measuring its ability to modulate the transporter's primary function (uptake inhibition or release).

-

Binding Affinity (Kᵢ): This measures how tightly a compound binds to the transporter. It is typically determined through competitive radioligand binding assays.

-

Functional Potency (IC₅₀/EC₅₀): This quantifies the compound's ability to inhibit dopamine uptake (IC₅₀) or induce dopamine efflux (EC₅₀).[6][7]

A significant divergence between binding affinity and functional potency can suggest complex allosteric interactions or reveal that the compound is a substrate (releaser) rather than a simple blocker.

Experimental Workflow: DAT Characterization

The following diagram and protocols outline a robust workflow for characterizing a novel 3-substituted piperidine at the human dopamine transporter (hDAT).

Caption: Experimental workflow for DAT ligand characterization.

This protocol determines the binding affinity (Kᵢ) of a test compound.[8]

-

Cell Culture & Membrane Preparation: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT). Harvest cells and prepare membrane homogenates via centrifugation.

-

Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and serial dilutions of the 3-substituted piperidine test compound.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.[8]

This protocol measures the functional potency (IC₅₀) of a compound to inhibit dopamine transport.[6][7][9][10]

-

Cell Plating: Plate hDAT-HEK293 cells in 96-well microplates and allow them to adhere overnight.[10]

-

Assay Preparation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Add serial dilutions of the test compound to the wells and pre-incubate for 10-15 minutes at room temperature.[10]

-

Controls:

-

Total Uptake: Cells + buffer (no inhibitor).

-

Non-specific Uptake: Cells + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

-

Uptake Initiation: Add a fixed concentration of [³H]Dopamine to all wells to start the reaction.

-

Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.[10]

-

Lysis & Counting: Lyse the cells and transfer the lysate to scintillation vials. Measure the intracellular radioactivity using a liquid scintillation counter.[10]

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation

The following table presents hypothetical data for three 3-substituted piperidine analogues, illustrating how structure-activity relationships (SAR) can be established.

| Compound | 3-Position Substituent | DAT Binding Kᵢ (nM) | DA Uptake IC₅₀ (nM) | Selectivity (SERT Kᵢ / DAT Kᵢ) |

| Analogue A | -CH₃ | 50.5 | 150.2 | 20 |

| Analogue B | -C₆H₅ (Phenyl) | 5.2 | 15.8 | 150 |

| Analogue C | -C(C₆H₅)₂OH | 2.1 | 6.5 | >500 |

Data are hypothetical for illustrative purposes.

This data suggests that increasing the steric bulk and lipophilicity at the 3-position enhances both affinity and potency at DAT.

Modulation of Opioid Receptors

The piperidine ring is a core component of several potent opioid receptor modulators.[11][12] 3-substituted piperidines can act as agonists, antagonists, or partial agonists at mu (µ), delta (δ), and kappa (κ) opioid receptors. Their mechanism involves binding to these G-protein coupled receptors (GPCRs) and either activating or blocking the downstream signaling cascades that modulate pain, reward, and other physiological processes.[13][14]

Differentiating Functional Outcomes

Unlike transporters, where the primary readout is substrate flux, GPCR modulation is assessed by measuring downstream second messenger signaling. For opioid receptors, which are typically Gᵢ/Gₒ-coupled, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[15] A key functional assay is the [³⁵S]GTPγS binding assay, which directly measures G-protein activation.

Caption: Agonist-mediated μ-opioid receptor signaling pathway.

This assay determines whether a compound is an agonist, antagonist, or partial agonist.[14]

-

Membrane Preparation: Prepare membranes from cells stably expressing the opioid receptor subtype of interest (e.g., CHO-hMOR).

-

Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl. The presence of GDP is critical to keep G-proteins in their inactive state prior to stimulation.

-

Reaction Setup:

-

To determine agonist activity: Incubate membranes with [³⁵S]GTPγS and serial dilutions of the test compound.

-

To determine antagonist activity: Incubate membranes with [³⁵S]GTPγS, a fixed concentration of a known agonist (e.g., DAMGO for µ-receptors), and serial dilutions of the test compound.

-

-

Controls:

-

Basal Binding: Membranes + [³⁵S]GTPγS (no agonist).

-

Maximal Stimulation: Membranes + [³⁵S]GTPγS + a saturating concentration of a standard full agonist (e.g., DAMGO).

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination & Analysis: Terminate the reaction by rapid filtration, and quantify the amount of bound [³⁵S]GTPγS via liquid scintillation counting, similar to the binding assay described in 1.2.1.

-

Data Interpretation:

-

Agonists will stimulate [³⁵S]GTPγS binding above basal levels in a dose-dependent manner.

-

Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a dose-dependent manner but will have no effect on their own.[14]

-

Partial agonists will stimulate binding to a level below that of a full agonist and will act as antagonists against a full agonist.

-

Interaction with Sigma Receptors

Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins, not classical cell-surface receptors.[16][17] They are implicated in a variety of CNS disorders.[16] Many piperidine-containing compounds show high affinity for these sites.[18][19][20] The mechanism of action involves binding to the receptor and modulating its chaperone activity, which in turn affects ion channels, GPCR signaling, and cellular stress responses.

Experimental Challenges and Protocols

Characterizing ligands at sigma receptors requires careful assay design, particularly for the σ₂ subtype, as many σ₂ radioligands also bind to σ₁ receptors.

-

Source: Guinea pig brain or liver membranes are a rich source of σ₁ receptors.[17]

-

Radioligand: Use a σ₁-selective radioligand such as -pentazocine.[16][17]

-

Procedure: The protocol is a standard competitive binding assay, as described in 1.2.1. Non-specific binding is determined using a high concentration of a potent sigma ligand like haloperidol.[21]

-

Source: Rat liver membranes are commonly used.

-

Radioligand & Masking: A non-selective radioligand like [³H]DTG (1,3-di-o-tolyl-guanidine) is used.[16] To prevent this radioligand from binding to σ₁ sites, the assay is performed in the presence of a "masking" agent—a high concentration of a non-radiolabeled σ₁-selective ligand (e.g., (+)-pentazocine).[17][22] This effectively isolates the σ₂ binding.

-

Procedure: The protocol is a competitive binding assay performed in the presence of the masking agent. Caution is advised, as masking agents can sometimes introduce artifacts.[22]

Acetylcholinesterase (AChE) Inhibition

Certain 3-substituted piperidines are designed to act as acetylcholinesterase (AChE) inhibitors.[23][24][25] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft.[26][27] Inhibition of AChE increases acetylcholine levels, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[28][29]

The Ellman's Method: A Classic Functional Assay

The most common method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman.[25][28]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. bioivt.com [bioivt.com]

- 5. data.epo.org [data.epo.org]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 23. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijpsi.org [ijpsi.org]

- 26. cephamls.com [cephamls.com]

- 27. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]

- 28. attogene.com [attogene.com]

- 29. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Piperidyl)ethanol Hydrochloride as a Synthetic Building Block

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a highly privileged scaffold in a vast array of clinically approved therapeutics.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved metabolic stability, modulated lipophilicity, and enhanced binding interactions through its defined three-dimensional structure.[1] Within this class, 2-(3-Piperidyl)ethanol hydrochloride emerges as a particularly valuable synthetic building block. This guide provides an in-depth technical overview of its molecular profile, synthesis, reactivity, and strategic application. As a bifunctional, chiral synthon, it offers two distinct points for chemical elaboration—a secondary amine and a primary alcohol—providing a robust platform for the rapid generation of molecular diversity in drug discovery programs, particularly those targeting neurological disorders.[2]

Core Molecular Profile and Quality Assurance

Understanding the fundamental properties of a building block is critical for its effective and reproducible use in synthesis. This compound is a stable, crystalline solid, which simplifies handling and storage compared to its freebase form. The presence of a stereocenter at the C3 position of the piperidine ring is a key feature, offering the potential for developing stereochemically pure active pharmaceutical ingredients (APIs), a crucial aspect for optimizing efficacy and minimizing off-target effects.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 16780-04-4 | [3][4] |

| Molecular Formula | C₇H₁₆ClNO | [2][3][4] |

| Molecular Weight | 165.66 g/mol | [2][3][4] |

| MDL Number | MFCD14583117 | [3][4] |

| Hazard Class | Irritant | [4] |

Structural Elucidation and Self-Validating Protocols

To ensure the integrity of any synthesis, rigorous analytical confirmation of starting materials and intermediates is paramount. The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. A trustworthy synthetic protocol relies on these checkpoints for validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Expected signals include a complex multiplet for the proton at the C3 chiral center, distinct signals for the diastereotopic protons of the ethyl alcohol sidechain (-CH₂-CH₂-OH), and a series of broad multiplets corresponding to the protons on the piperidine ring. The N-H proton of the secondary amine hydrochloride will typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of major impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for confirming the presence of the key functional groups.[5] Expect a broad absorption band around 3300 cm⁻¹ for the O-H stretch of the alcohol, an N-H stretching band from the secondary ammonium salt, and C-H stretching absorptions in the 2850-2950 cm⁻¹ region.[5] A prominent C-O stretching band should also be visible around 1050 cm⁻¹.[5]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion for the free base (C₇H₁₅NO) upon deprotonation, confirming the molecular weight.

Synthesis and Purification Workflow

The most common and industrially scalable route to piperidine derivatives is the catalytic hydrogenation of their corresponding pyridine precursors.[6] This strategy is efficient and allows for the synthesis of the target molecule from readily available starting materials.

Detailed Experimental Protocol 1: Synthesis of 2-(3-Pyridyl)ethanol

Causality: This protocol utilizes lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting a carboxylic acid directly to a primary alcohol.[7] Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the reactants and its stability under the reaction conditions. The workup with aqueous sodium sulfate is a standard quenching procedure (Fieser workup) that safely neutralizes excess hydride and results in a granular precipitate that is easy to filter.

-

Setup: Equip a round-bottomed flask with a magnetic stir bar and a nitrogen inlet. Charge the flask with 3-pyridinylacetic acid hydrochloride (1.0 eq) and anhydrous THF.

-

Reduction: Cool the stirred suspension to 0 °C using an ice bath. Carefully add lithium aluminum hydride (2.0-2.5 eq) portion-wise, controlling the rate of addition to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cautiously add saturated aqueous sodium sulfate dropwise until the grey suspension turns white and gas evolution ceases.

-

Workup: Dry the mixture over anhydrous sodium sulfate or magnesium sulfate, filter the solids, and wash thoroughly with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel chromatography to yield 2-(3-pyridyl)ethanol as a pure liquid.[7]

Detailed Experimental Protocol 2: Catalytic Hydrogenation and Salt Formation

Causality: Catalytic hydrogenation is the method of choice for reducing the aromatic pyridine ring to a saturated piperidine.[8] Platinum oxide (PtO₂) is a highly effective catalyst for this transformation.[9] A small amount of acetic acid is often included to acidify the medium, which can improve the reaction rate and prevent catalyst poisoning. The final step involves precipitation as the hydrochloride salt, which provides a stable, crystalline, and non-hygroscopic solid that is ideal for storage and subsequent use.

-

Setup: To a solution of 2-(3-pyridyl)ethanol (1.0 eq) in ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically 50-100 psi). Shake or stir the reaction vigorously at room temperature for 12-48 hours.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction can also be tracked by GC-MS or TLC.

-

Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethanol.

-

Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude 2-(3-piperidyl)ethanol free base in a minimal amount of a suitable solvent like diethyl ether or dichloromethane. Add a solution of HCl in ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to yield the final this compound.

Reactivity and Strategic Application in Synthesis

The power of this compound as a building block lies in its two orthogonal functional handles. The secondary amine and the primary alcohol can be functionalized selectively or in tandem to build molecular complexity, making it a versatile tool for creating libraries of compounds for structure-activity relationship (SAR) studies.

Strategic Considerations for Selectivity:

-

N-Functionalization: The piperidine nitrogen is significantly more nucleophilic than the primary alcohol. Therefore, reactions with electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions will preferentially occur at the nitrogen. For N-alkylation or acylation, the hydrochloride salt must first be neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

-

O-Functionalization: To target the alcohol, the more reactive amine must first be protected. A common strategy is to use a protecting group such as a tert-butoxycarbonyl (Boc) group. Once the N-Boc protected intermediate is formed, the alcohol can be readily functionalized. For example, a Williamson ether synthesis can be performed by deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidants. This transformation is crucial for introducing new functionalities and extending the carbon skeleton.

This building block has been identified as a key intermediate in the synthesis of ligands for nicotinic acetylcholine receptors, which are important targets for drugs aimed at treating neurological conditions such as Alzheimer's disease.[2]

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. While a comprehensive Safety Data Sheet (SDS) specific to this compound must be consulted before use, the following general guidelines apply to piperidine derivatives.[10][11]

| Category | Guideline |

| Personal Protective Equipment | Wear chemical safety goggles, a lab coat, and nitrile gloves.[10] |

| Handling | Use in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust. Wash hands thoroughly after handling.[10][11] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11] |

| Incompatibilities | Avoid strong oxidizing agents and strong bases.[12] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[10] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10] |

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug development. Its bifunctional and chiral nature provides a strategic advantage for the synthesis of complex and stereochemically defined molecules. By understanding its core properties, synthetic routes, and predictable reactivity, researchers can leverage this synthon to accelerate the discovery of novel therapeutics and efficiently build libraries for SAR exploration.

References

- PrepChem. Synthesis of 2-(3-Pyridinyl)ethanol. [Link]

- MySkinRecipes. This compound. [Link]

- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- National Institutes of Health (PMC). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

- PubChem. 2-(2,3-Diphenylpiperidin-1-YL)ethanol hydrochloride. [Link]

- ResearchGate. Reagents and conditions; (a) Piperidine, Ethanol (b) Br2, CHCl3,.... [Link]

- Royal Society of Chemistry.

- PubChem. 2-Piperidin-2-ylethanol. [Link]

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

- Rice University.

- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 16780-04-4 [chemicalbook.com]

- 4. 16780-04-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Data for 2-(3-Piperidyl)ethanol Hydrochloride: A Technical Guide

Introduction

2-(3-Piperidyl)ethanol hydrochloride is a piperidine derivative of significant interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights into data acquisition and interpretation.

While experimental spectra for this specific hydrochloride salt are not widely available in the public domain, this guide will leverage high-quality predicted data and experimental data from closely related structural analogs to provide a robust framework for its spectroscopic characterization. This approach ensures that researchers have a reliable reference for what to expect during their own analytical workflows.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

A. Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on -OH | Variable (broad singlet) | bs | 1H |

| H on -N⁺H₂- | Variable (broad singlet) | bs | 2H |

| -CH₂-OH | ~3.6 | Triplet (t) | 2H |

| Piperidine Ring Protons | ~1.2 - 3.5 | Multiplets (m) | 9H |

| -CH₂-CH₂-OH | ~1.6 | Multiplet (m) | 2H |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.

B. Interpretation of the ¹H NMR Spectrum

The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge. The protons on the nitrogen and the hydroxyl group are expected to be broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The methylene group adjacent to the hydroxyl group is expected to appear as a triplet, coupled to the neighboring methylene group. The piperidine ring protons will present as a complex series of multiplets in the aliphatic region of the spectrum.

C. Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₂-OH | ~60 |

| Piperidine C2, C6 | ~45-55 |

| Piperidine C3 | ~30-40 |

| Piperidine C4, C5 | ~20-30 |

| -C H₂-CH₂-OH | ~30-40 |

Note: Predicted chemical shifts are estimates and can vary based on the solvent.

D. Interpretation of the ¹³C NMR Spectrum

The carbon attached to the hydroxyl group (-CH₂-OH) is expected to be the most downfield of the aliphatic carbons due to the deshielding effect of the oxygen atom. The carbons of the piperidine ring will have distinct chemical shifts, with those closer to the protonated nitrogen (C2 and C6) appearing further downfield. The chemical shifts of the piperidine carbons provide valuable information about the conformation of the ring.

E. Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons. D₂O is a good choice for hydrochloride salts.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. This is a critical step to obtain sharp peaks and resolve fine coupling patterns.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectra to obtain pure absorption peaks.

-

Perform baseline correction to ensure accurate integration.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS, though less common for polar solvents). For D₂O, the residual HDO peak is typically used as a reference.

-

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Strong, Broad | O-H (Alcohol) | Stretching |

| 3000-2800 | Strong | N⁺-H (Ammonium) | Stretching |

| 2950-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~1600 | Medium | N⁺-H (Ammonium) | Bending |

| 1470-1430 | Medium | C-H (Aliphatic) | Bending |

| 1100-1000 | Strong | C-O (Alcohol) | Stretching |

B. Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding. The N⁺-H stretching of the secondary ammonium salt will appear as a broad band in the 3000-2800 cm⁻¹ region, often overlapping with the C-H stretching vibrations. The presence of a strong C-O stretching band around 1050 cm⁻¹ further confirms the alcohol functional group. The aliphatic C-H stretching and bending vibrations will be observed in their characteristic regions.

C. Experimental Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Diagram: FTIR-ATR Experimental Workflow

Caption: A simple and efficient workflow for FTIR-ATR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

A. Predicted Mass Spectrometric Data

For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate. We would expect to see the protonated molecule of the free base.

Table 4: Predicted m/z Peaks for 2-(3-Piperidyl)ethanol in ESI-MS

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Interpretation |

| 130.12 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₁₅NO) |

| 112.11 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 100.11 | [M+H - CH₂O]⁺ | Alpha-cleavage with loss of formaldehyde |

| 84.08 | [M+H - C₂H₅OH]⁺ | Cleavage of the ethanol side chain |

Note: The molecular weight of the free base, 2-(3-Piperidyl)ethanol, is 129.20 g/mol . The molecular weight of the hydrochloride salt is 165.66 g/mol .

B. Interpretation of the Mass Spectrum

In positive ion ESI-MS, the observed mass will correspond to the free base with a proton attached ([M+H]⁺), giving a peak at m/z 130.12. The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for piperidine alkaloids include the loss of water from the alcohol group and cleavage of the side chain.[1] Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a characteristic fragmentation pathway for amines.[2]

C. Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile. The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Propose fragmentation pathways consistent with the observed masses.

-

Diagram: ESI-MS Experimental Workflow

Caption: A general workflow for ESI-MS and tandem MS analysis.

IV. Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide provides a detailed framework for understanding and acquiring the necessary NMR, IR, and MS data. By combining predicted data with established experimental protocols and principles of spectral interpretation, researchers can confidently verify the structure and purity of this important piperidine derivative. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

V. References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1415-1422.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. Interpreting C-13 NMR spectra. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Oregon. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Dias, H. J., de Melo, N. I., Crotti, A. E. M., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-(3-Piperidyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability of 2-(3-Piperidyl)ethanol hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the limited publicly available stability data for this specific compound, this guide synthesizes established principles of pharmaceutical stability testing with insights into the chemical liabilities of its constituent functional groups—a secondary amine within a piperidine ring, a primary alcohol, and a hydrochloride salt. We will explore potential degradation pathways, outline detailed protocols for forced degradation studies, and describe the development and validation of a stability-indicating analytical method. Furthermore, this document provides recommendations for optimal storage and handling to ensure the long-term integrity of this compound in a research and development setting.

Introduction: The Critical Role of Stability in Drug Development

The journey of a pharmaceutical compound from discovery to a marketed drug is fraught with challenges, among which ensuring its stability is paramount. Chemical and physical stability are intrinsic properties that dictate a compound's shelf-life, its formulation feasibility, and ultimately, its safety and efficacy. For drug development professionals, a thorough understanding of a molecule's stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality control.

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of nicotinic acetylcholine receptor ligands and other neurologically active compounds.[1] Its molecular structure, featuring a piperidine ring and a primary alcohol, presents specific chemical moieties that are susceptible to degradation. The hydrochloride salt form is intended to enhance stability and improve handling characteristics, but a comprehensive evaluation is necessary to confirm this and to establish optimal storage conditions.[2]

This guide is structured to provide a logical and scientifically rigorous approach to assessing the stability of this compound. It is designed to be a practical resource for researchers, enabling them to design and execute robust stability studies, interpret the resulting data, and make informed decisions throughout the drug development process.

Physicochemical Properties and Inherent Stability Considerations

A foundational understanding of the physicochemical properties of this compound is essential for predicting its potential stability liabilities.

| Property | Value/Information | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 16780-04-4 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | [3] |

| Appearance | Likely a white to off-white solid | General knowledge |

| Melting Point | Not readily available | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[4] | General knowledge |

The key functional groups that influence the stability of this compound are:

-

Secondary Amine (Piperidine Ring): Secondary amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.[5] The piperidine ring itself is a stable six-membered heterocycle.[6]

-

Primary Alcohol: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[7]

-

Hydrochloride Salt: The formation of a hydrochloride salt by protonating the basic piperidine nitrogen generally increases the compound's stability.[2] It can reduce the nucleophilicity of the amine, making it less prone to certain reactions. Additionally, hydrochloride salts are often crystalline solids, which are typically more stable than their amorphous or free base counterparts. However, the presence of the chloride ion can potentially influence degradation pathways, and the salt's hygroscopicity must be evaluated.[8]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated for this compound. A thorough investigation of these pathways is the primary objective of forced degradation studies.

Caption: Potential degradation pathways for this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[9] For this compound, the C-N and C-C bonds are generally stable to hydrolysis under neutral conditions. However, extreme pH conditions (acidic or basic) and elevated temperatures should be investigated to assess for any potential cleavage.

Oxidative Degradation

Oxidation is a significant potential degradation pathway for this molecule due to the presence of the secondary amine and primary alcohol.[10][11]

-

Amine Oxidation: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it susceptible to oxidation, potentially forming an N-oxide.

-

Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, which may be further oxidized to a carboxylic acid.

-

Radical-mediated Oxidation: The presence of radical initiators (e.g., azobisisobutyronitrile, AIBN) or exposure to atmospheric oxygen over time can lead to complex degradation profiles.[12]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy to initiate photochemical reactions.[13][14][15][16][17] While the molecule does not contain a strong chromophore, photostability testing is a crucial part of a comprehensive stability program as per ICH Q1B guidelines.[13][14][15][16][17]

Thermal Degradation

In the solid state, thermal degradation can lead to decomposition, melting with decomposition, or polymorphic transitions. In solution, elevated temperatures can accelerate other degradation pathways like hydrolysis and oxidation.

Recommended Storage and Handling

Based on the chemical nature of piperidine compounds and hydrochloride salts, the following storage and handling conditions are recommended to minimize degradation.[18][19]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of piperidine derivatives. | To slow down the rate of potential thermal degradation and other chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation from atmospheric oxygen. |

| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent photodegradation. |

| Moisture | Keep the container tightly sealed to protect from moisture. Storage in a desiccator is advisable. | To prevent hydrolysis and potential physical changes due to hygroscopicity. |

Experimental Protocols for Stability Assessment